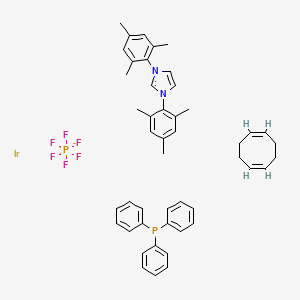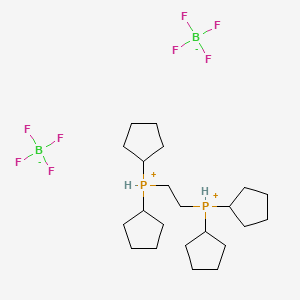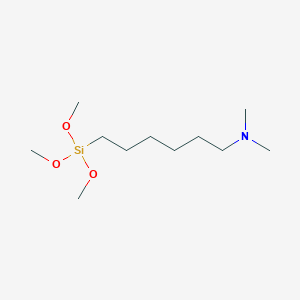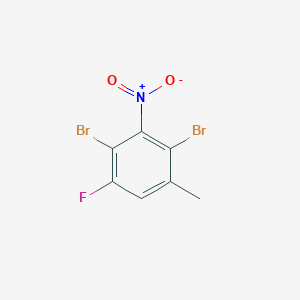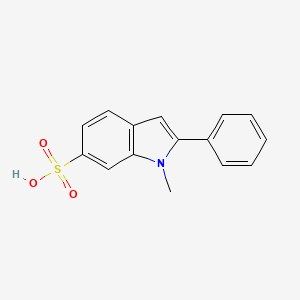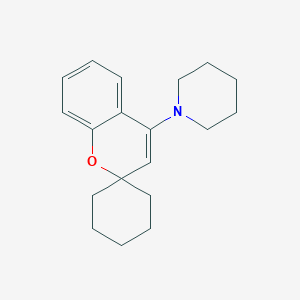
Azido-PEG3-carboxytetramethylrhodamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azido-PEG3-carboxytetramethylrhodamine is a water-soluble azide functionalized dye. It is commonly used in fluorescence spectroscopy to detect or label alkyne- or cyclooctyne-containing molecules or biomolecules. The compound features a polyethylene glycol (PEG) spacer that minimizes interaction between the dye and the biomolecule, enhancing its utility in various biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Azido-PEG3-carboxytetramethylrhodamine is synthesized through a series of chemical reactions involving the introduction of azide groups and the attachment of the PEG spacer to the tetramethylrhodamine core. The synthesis typically involves:
Azidation: Introduction of azide groups to the PEG chain.
Conjugation: Attachment of the azido-PEG to the carboxytetramethylrhodamine core under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Azido-PEG3-carboxytetramethylrhodamine primarily undergoes:
Click Chemistry Reactions: The azide group reacts with alkyne groups in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable triazole linkages.
Substitution Reactions: The azide group can be substituted under specific conditions to form other functional groups.
Common Reagents and Conditions
Copper Catalysts: Used in click chemistry reactions.
Reducing Agents: Employed in substitution reactions to convert azide groups to amines.
Major Products
Triazole Derivatives: Formed from click chemistry reactions.
Amino Derivatives: Resulting from the reduction of azide groups.
Scientific Research Applications
Azido-PEG3-carboxytetramethylrhodamine is widely used in scientific research due to its fluorescent properties and biocompatibility. Applications include:
Bioconjugation: Labeling biomolecules for imaging and tracking in biological systems.
Fluorescence Microscopy: Used as a fluorescent probe in confocal laser scanning microscopy.
Drug Delivery: Conjugated to drug molecules for targeted delivery and tracking.
Molecular Biology: Employed in studying protein-protein interactions and cellular processes.
Mechanism of Action
Azido-PEG3-carboxytetramethylrhodamine exerts its effects through fluorescence emission. The azide group allows for specific conjugation to target molecules via click chemistry, enabling precise labeling. The PEG spacer reduces steric hindrance, ensuring minimal interference with the target molecule’s function. The tetramethylrhodamine core absorbs light at a specific wavelength and emits fluorescence, which can be detected and measured .
Comparison with Similar Compounds
Similar Compounds
Azido-PEG4-carboxytetramethylrhodamine: Similar structure but with a longer PEG spacer.
Azido-PEG3-carboxyrhodamine 110: Different fluorescent core with similar PEG spacer.
Uniqueness
Azido-PEG3-carboxytetramethylrhodamine is unique due to its optimal balance of hydrophilicity and fluorescence properties. The PEG3 spacer provides sufficient flexibility and reduces steric hindrance, making it highly effective for bioconjugation and imaging applications .
Properties
IUPAC Name |
4-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylcarbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H38N6O7/c1-38(2)23-6-9-26-29(20-23)46-30-21-24(39(3)4)7-10-27(30)31(26)28-19-22(5-8-25(28)33(41)42)32(40)35-11-13-43-15-17-45-18-16-44-14-12-36-37-34/h5-10,19-21H,11-18H2,1-4H3,(H-,35,40,41,42) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACBBTFAIQXZHFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C(=O)NCCOCCOCCOCCN=[N+]=[N-])C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H38N6O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
630.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
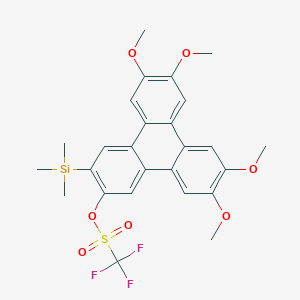
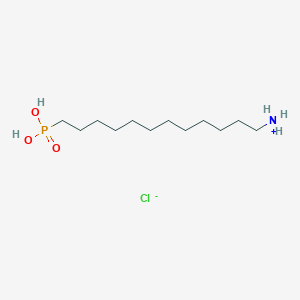
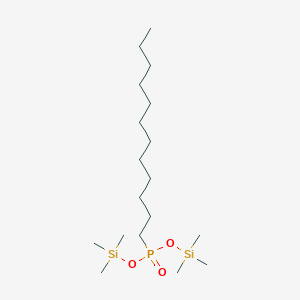
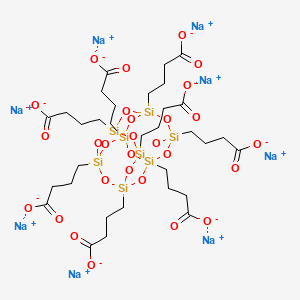
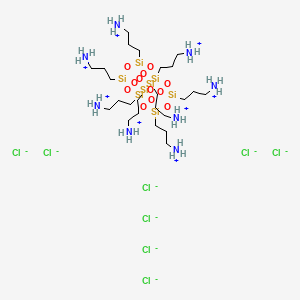
![{6-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}hexyl}triethoxysilane, 98%](/img/structure/B6310319.png)
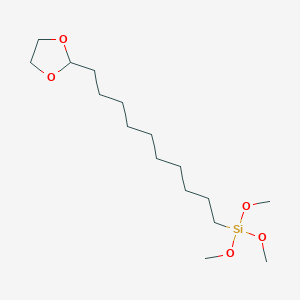
![chloropalladium(1+);dicyclohexyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;2-phenylaniline](/img/structure/B6310321.png)
